1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 3-methylbenzoyl group and a phenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of piperidine derivatives with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(3-Methylbenzoyl)-4-phenylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
1-(3-Methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21NO3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(3-methylbenzoyl)-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H21NO3/c1-15-6-5-7-16(14-15)18(22)21-12-10-20(11-13-21,19(23)24)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,23,24) |
InChI Key |
PZZBHMITQVQDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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